替诺福韦艾拉替德
描述
替诺福韦埃萨利德是一种新型的替诺福韦前药,替诺福韦是一种抗病毒药物,主要用于治疗 HIV 和乙型肝炎感染。 这种化合物旨在通过靶向肝脏来增强替诺福韦的递送和疗效,从而降低全身暴露并最大程度地减少潜在的副作用,例如肾脏和骨骼毒性 .
科学研究应用
作用机制
替诺福韦埃萨利德通过靶向肝脏发挥作用,在肝脏中被水解以释放活性替诺福韦。 活性替诺福韦然后抑制逆转录酶,逆转录酶对于 HIV 和乙型肝炎病毒的病毒复制至关重要。 这种抑制阻止了病毒 DNA 的合成,从而降低了病毒载量并减缓了感染的进展 .
分子靶点和通路:
逆转录酶: 替诺福韦的主要分子靶点。
生化分析
Biochemical Properties
Tenofovir Exalidex interacts with various biomolecules in its role as an antiviral agent. It is a nucleotide analog of adenosine 50-mono-phosphate . In its parent form, Tenofovir is a dianion at physiologic pH and is associated with poor membrane permeability and low oral bioavailability . To improve these properties, Tenofovir is available as prodrugs, including Tenofovir Exalidex .
Cellular Effects
Tenofovir Exalidex has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is particularly effective against the Hepatitis B virus (HBV) and HIV, where it is 97 and 200 times more potent than Tenofovir in vitro, respectively .
Molecular Mechanism
The mechanism of action of Tenofovir Exalidex involves its conversion into Tenofovir, which selectively inhibits viral reverse transcriptase, a crucial enzyme in retroviruses such as HIV . This inhibition is selective, showing limited inhibition of human enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tenofovir Exalidex change over time. It has a short half-life, supporting once-daily dosing . There is no accumulation between Day 1 and Day 14, indicating its stability .
Dosage Effects in Animal Models
In animal models, the effects of Tenofovir Exalidex vary with different dosages
Transport and Distribution
Tenofovir Exalidex is designed to target the liver, allowing for enhanced target tissue penetration . Its novel liver-targeting structure results in decreased circulating levels of Tenofovir, lowering systemic exposure and thereby reducing the potential for renal side effects .
Subcellular Localization
Given its liver-targeting design, it can be inferred that it is primarily localized in liver cells .
准备方法
合成路线和反应条件: 替诺福韦埃萨利德的合成涉及将替诺福韦与脂质部分偶联以提高其生物利用度和靶向组织渗透性。 该过程通常包括以下步骤:
替诺福韦活化: 首先,通过将替诺福韦转化为反应性中间体来活化替诺福韦。
脂质偶联: 然后,在特定反应条件下将活化的替诺福韦与脂质部分偶联以形成替诺福韦埃萨利德。
工业生产方法: 替诺福韦埃萨利德的工业生产遵循类似的合成路线,但规模更大。 该过程针对效率、成本效益和符合监管标准进行了优化。 主要步骤包括:
批量合成: 大规模合成活化的替诺福韦和脂质偶联物。
质量控制: 严格的质量控制措施以确保最终产品的稳定性和纯度。
化学反应分析
反应类型: 替诺福韦埃萨利德经历各种化学反应,包括:
水解: 前药在肝脏中水解以释放活性替诺福韦。
氧化和还原: 这些反应可能在代谢过程中发生,影响化合物的稳定性和功效.
常用试剂和条件:
水解: 通常在肝脏中发生在生理条件下。
氧化和还原: 涉及细胞色素 P450 等酶,这些酶在特定条件下促进这些反应.
主要产物:
活性替诺福韦: 替诺福韦埃萨利德水解后形成的主要产物。
代谢物: 通过氧化和还原反应可能形成各种代谢物.
相似化合物的比较
替诺福韦埃萨利德与其他类似化合物进行比较,例如:
替诺福韦酯 fumarate: 替诺福韦的另一种前药,具有更高的全身暴露和相关的肾脏和骨骼毒性。
替诺福韦艾拉芬酰胺: 与替诺福韦酯 fumarate 相比,这种前药具有更好的安全性,但肝脏靶向效率低于替诺福韦埃萨利德.
独特性:
类似化合物:
- 替诺福韦酯 fumarate
- 替诺福韦艾拉芬酰胺
- 替诺福韦阿米布芬酰胺
替诺福韦埃萨利德代表了抗病毒治疗的重大进步,为治疗 HIV 和乙型肝炎提供了具有改善的安全性 and 功效特征的有效选择。
属性
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTJKHUUZLXJIP-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911208-73-6 | |
Record name | HDP-Tenofovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenofovir exalidex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TENOFOVIR EXALIDEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。